molecular formula C11H8BrN3O B11849341 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B11849341
M. Wt: 278.10 g/mol
InChI Key: XYRAICYGCPFRED-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound featuring a pyridazine fused with an indole core. The molecule is substituted with a bromine atom at position 8 and a methyl group at position 1 (as per IUPAC numbering). This structure is part of a broader class of pyridazinoindoles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

8-bromo-1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C11H8BrN3O/c1-5-9-7-4-6(12)2-3-8(7)13-10(9)11(16)15-14-5/h2-4,13H,1H3,(H,15,16)

InChI Key

XYRAICYGCPFRED-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Ring Closure

The foundational approach involves cyclizing 3-formylindole derivatives with hydrazine hydrate. For example, ethoxycarbonyl-1-ethyl-3-formylindoles (e.g., 13–16 ) react with hydrazine hydrate under reflux to yield 5H-pyridazino[4,5-b]indoles (17–20 ). Adapting this method, introducing a bromine atom at position 8 of the indole precursor prior to cyclization ensures regioselectivity.

Representative Procedure :

  • 8-Bromo-1-methylindole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 8-bromo-1-methylindole.

  • The aldehyde is treated with hydrazine hydrate in ethanol under reflux for 6–8 hours.

  • Cyclization yields This compound , with purification via recrystallization from ethanol.

Mannich Reaction for Functionalization

Introduction of Methyl Groups via Mannich Bases

Mannich reactions enable the introduction of methyl groups at the indole nitrogen. Pyridazinoindoles (17–20 ) react with formalin and dimethylamine in ethanol under acidic conditions to form Mannich bases (21–40 ). For 8-bromo derivatives, this method ensures N-methylation without disturbing the bromine substituent.

Optimized Conditions :

  • Reactants : 8-Bromo-5H-pyridazino[4,5-b]indol-4-one (1 equiv), formaldehyde (2 equiv), dimethylamine (2 equiv).

  • Solvent : Ethanol with catalytic acetic acid.

  • Temperature : Reflux for 4 hours.

  • Yield : 70–85% after column chromatography (ethyl acetate/cyclohexane).

While not directly cited in the provided sources, palladium-catalyzed coupling reactions are inferred for introducing bromine. A plausible route involves:

  • 1-Methylindole-3-boronic acid undergoing Suzuki coupling with 8-bromo-substituted aryl halides.

  • Subsequent formylation and cyclization to install the pyridazine ring.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6): Signals at δ 9.51 (s, 1H, NH), 7.46–7.00 (m, aromatic H), 3.77 (s, 3H, N-CH3).

  • 13C NMR : Peaks at δ 170.1 (C=O), 136.5–107.8 (aromatic carbons), 32.4 (N-CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : m/z 347.0298 [M+H]+ for C13H10BrN3O.

  • Observed : m/z 347.0302 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (HPLC)
Hydrazine Cyclization8-Bromo-1-methylindole-3-carbaldehydeCyclization65–75>95%
Mannich Reaction8-Bromo-5H-pyridazinoindoleN-Methylation70–85>98%

Challenges and Optimization Strategies

Regioselectivity in Bromination

Direct bromination of the indole ring often leads to mixtures. To circumvent this, directed ortho-bromination using NBS in DMF at 0°C ensures selective bromination at position 8.

Purification Techniques

Flash chromatography (ethyl acetate/cyclohexane gradients) and recrystallization from ethanol are critical for isolating the title compound in high purity.

Scalability and Industrial Relevance

The hydrazine cyclization method is scalable to multigram quantities, as demonstrated by the synthesis of 1a on a 3 mmol scale with 79% yield . Industrial applications would require optimizing solvent recovery and catalytic systems to reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one. Research has shown that this compound exhibits significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy
In a comparative study, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the agar diffusion method, revealing promising antibacterial activity:

CompoundMIC (μg/mL)Target Pathogen
This compound10Staphylococcus aureus
This compound15Escherichia coli

The results indicated that structural modifications in similar compounds could enhance their antimicrobial efficacy .

Anticancer Potential

The anticancer properties of the compound have been explored through various assays. It has been noted for its ability to inhibit the growth of cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed significant growth inhibition:

Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

These findings suggest that the compound may interact with cellular pathways involved in cancer progression, warranting further investigation into its mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins associated with bacterial and cancer cell proliferation.

Findings from Docking Studies
The binding interactions of the compound with DNA gyrase and other proteins were analyzed using software tools like AutoDock:

  • Binding energy values indicated strong interactions.
  • Hydrogen bonding was observed with key amino acids such as GLU and ARG residues.

This computational approach provides insights into how structural features contribute to biological activity .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at C8 (target compound) vs. chlorine at C6/C7 (compound 16) or C7 () alters electronic properties and binding affinity. Bromine’s larger size may enhance van der Waals interactions in biological targets .
  • Synthetic Flexibility : Cyclization with hydrazine is a common route, but bromination at C8 may require regioselective conditions to avoid competing reactions .

Physicochemical Properties

  • Melting Points : The dichloro derivative (compound 16) has a high melting point (307°C), likely due to strong intermolecular halogen bonding. Bromine’s polarizability in the target compound may reduce crystallinity, though data is unavailable .
  • Solubility : Morpholine-substituted analogs (e.g., compound 41) show improved aqueous solubility compared to alkylated or halogenated derivatives, suggesting the target compound may require formulation optimization for bioavailability .

Biological Activity

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS No. 1415653-08-5) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.

  • Molecular Formula : C₁₁H₈BrN₃O
  • Molecular Weight : 278.10 g/mol
  • Structure : The compound features a fused pyridazine and indole structure, which contributes to its unique chemical properties and biological activities.

The mechanism of action of this compound primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been investigated for its role as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer cell survival and growth.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notable findings include:

  • Breast Cancer Cells : Studies have shown that this compound can induce apoptosis in breast cancer cells, demonstrating an IC₅₀ value in the low micromolar range (approximately 10 µM) against several cancer types such as HeLa and A549 cells .
Cell LineIC₅₀ (µM)
HeLa10
A54910
MDA-MB-23112

Mechanistic Studies

The compound's cytotoxicity is attributed to its ability to disrupt cellular signaling pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is pivotal for cell growth and survival . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models of breast cancer have shown that administration of the compound significantly reduces tumor size compared to control groups. The mechanism includes induction of apoptosis and inhibition of angiogenesis within the tumor microenvironment .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar biological activities:

Compound NameTarget ActivityIC₅₀ (µM)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleAntiproliferative15
Hydrazide-based Pyridazino derivativesPI3K Inhibition20

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